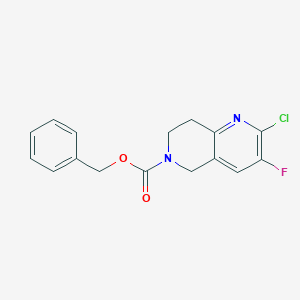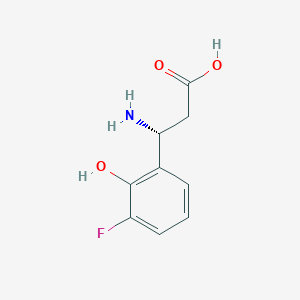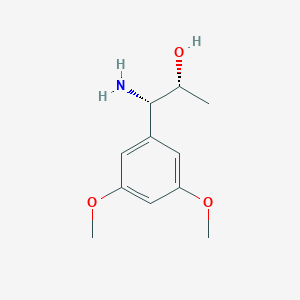![molecular formula C7H4BrIN2S B13051396 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromine, iodine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization to form the pyrimidone core.
Bromination: The pyrimidone is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Iodination: Finally, the brominated compound is iodinated using an iodinating agent like iodine or sodium iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiol groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-fluorothieno[2,3-d]pyrimidine
- 6-Bromo-4-methylthieno[2,3-d]pyrimidine
Uniqueness
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can impart distinct electronic and steric properties. This makes it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H4BrIN2S |
|---|---|
Molekulargewicht |
355.00 g/mol |
IUPAC-Name |
6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrIN2S/c1-3-4-6(9)10-2-11-7(4)12-5(3)8/h2H,1H3 |
InChI-Schlüssel |
UCPWWUCLPOVYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC=N2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)

![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)
![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)




